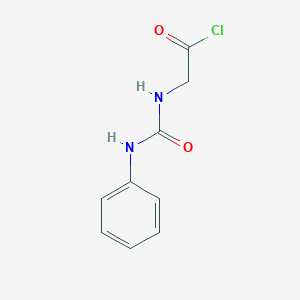
N-(Phenylcarbamoyl)glycyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylcarbamoyl)glycyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a phenyl group attached to a carbamoyl moiety, which is further linked to a glycyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)glycyl chloride typically involves the reaction of phenyl isocyanate with glycine chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Phenyl isocyanate} + \text{Glycine chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Phenylcarbamoyl)glycyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form N-(Phenylcarbamoyl)glycine and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation reactions: Various organic compounds, often in the presence of catalysts.
Major Products Formed:
N-(Phenylcarbamoyl)glycine: Formed through hydrolysis.
Substituted carbamoyl derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Phenylcarbamoyl)glycyl chloride is used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and protein modifications. It may also be employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(Phenylcarbamoyl)glycyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, resulting in the formation of a new compound.
Vergleich Mit ähnlichen Verbindungen
- N-(Phenylcarbamoyl)glycine
- N-(Phenylcarbamoyl)alanine
- N-(Phenylcarbamoyl)valine
Comparison: N-(Phenylcarbamoyl)glycyl chloride is unique due to the presence of the glycyl chloride group, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis. Additionally, its applications in various scientific research fields highlight its importance and potential for further exploration.
Eigenschaften
CAS-Nummer |
80909-89-3 |
|---|---|
Molekularformel |
C9H9ClN2O2 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
2-(phenylcarbamoylamino)acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O2/c10-8(13)6-11-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,14) |
InChI-Schlüssel |
VUUZAIVUEFQCAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


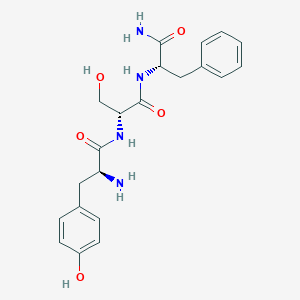
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
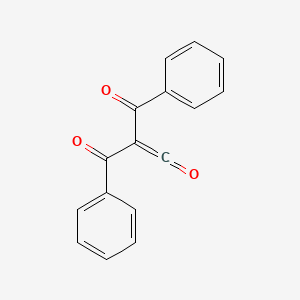
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
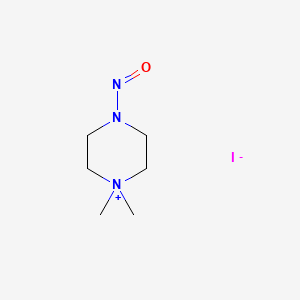
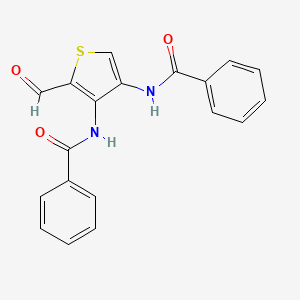
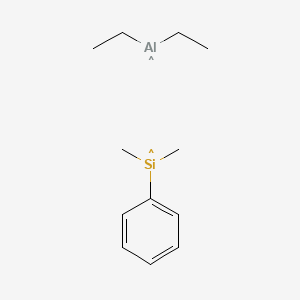
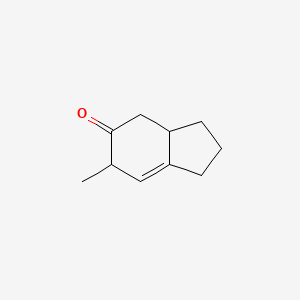
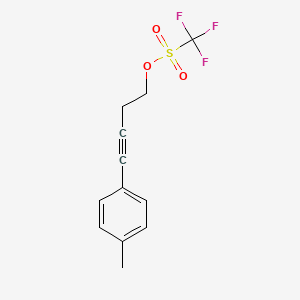
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
